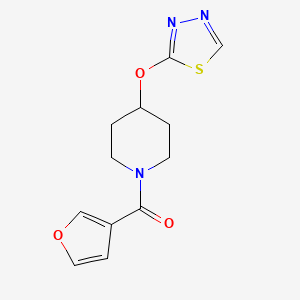

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(furan-3-yl)methanone

Description

The compound "(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(furan-3-yl)methanone" is a heterocyclic molecule featuring a piperidine scaffold linked to a 1,3,4-thiadiazole moiety via an ether bond, with a furan-3-yl methanone substituent. This structure combines sulfur- and nitrogen-containing heterocycles (thiadiazole) with oxygen-rich aromatic systems (furan), making it a candidate for diverse biological activities. Thiadiazoles are known for their roles in medicinal chemistry, including antimicrobial, anticancer, and anti-inflammatory applications, while furan derivatives often exhibit metabolic stability and bioavailability .

Properties

IUPAC Name |

furan-3-yl-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3S/c16-11(9-3-6-17-7-9)15-4-1-10(2-5-15)18-12-14-13-8-19-12/h3,6-8,10H,1-2,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUBYCSUXTMEVJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NN=CS2)C(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(furan-3-yl)methanone typically involves multi-step organic reactions. A common approach might include:

Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving thiosemicarbazide and appropriate carboxylic acids or their derivatives.

Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions.

Formation of the Furan Ring: The furan ring can be synthesized via cyclization of appropriate precursors.

Final Coupling: The final step involves coupling the thiadiazole, piperidine, and furan moieties under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and automated synthesis processes to ensure consistency and efficiency.

Chemical Reactions Analysis

Reaction Mechanisms

The compound undergoes diverse reactions due to its heterocyclic functional groups :

Hydrolysis of the Methanone Group

Under acidic or basic conditions , the methanone group may hydrolyze to form carboxylic acids or amides, depending on the reaction environment. This reactivity is critical for structural modifications in medicinal chemistry.

Nucleophilic Substitution on the Piperidine Ring

The piperidine nitrogen can act as a leaving group, enabling substitution reactions with nucleophiles (e.g., alcohols, amines) to form derivatives with altered biological activity.

Electrophilic Substitution on the Thiadiazole Ring

The thiadiazole ring’s electron-deficient nitrogen atoms make it susceptible to electrophilic attack , facilitating functionalization at specific positions (e.g., C-5 for substitution) .

Reaction Conditions and Analysis

Synthesis and reaction optimization rely on controlled conditions and analytical techniques:

-

Solvents : Ethanol, tetrahydrofuran (THF), and dichloromethane are commonly used to facilitate reactivity .

-

Catalysts/Additives : Triethylamine or pyridine often neutralize acidic byproducts (e.g., HCl) during coupling reactions .

-

Monitoring : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to track reaction progress and purity .

Biological Activity and Reactivity Correlation

Research indicates that thiadiazole derivatives exhibit antimicrobial and anticancer properties , with reactivity influenced by substituents :

-

Antimicrobial activity : Linked to interactions with bacterial enzymes or membrane disruption.

-

Anticancer activity : Often involves cell cycle modulation or apoptosis induction, as observed in similar thiadiazole-containing compounds .

Structural Variants and Functionalization

Modifications to the compound’s structure (e.g., altering substituents on the furan or thiadiazole rings) significantly impact reactivity and biological activity:

Scientific Research Applications

Chemistry

In chemistry, (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(furan-3-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, compounds with thiadiazole and piperidine rings are often investigated for their potential as enzyme inhibitors or receptor modulators. They may exhibit antimicrobial, antifungal, or anticancer activities.

Medicine

In medicine, such compounds are explored for their therapeutic potential. They might be developed into drugs for treating various diseases, depending on their biological activity.

Industry

Industrially, these compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(furan-3-yl)methanone would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or modulating their activity. The thiadiazole ring could interact with metal ions or active sites, while the piperidine and furan rings might enhance binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues from Patent Literature

describes compounds such as 2-(1-(4-amino-3-(5-(morpholinomethyl)thiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one (Example 76), which shares sulfur-containing heterocycles (thiophene) and complex amine substituents. Key comparisons include:

Key Differences :

- The target compound’s smaller molecular weight and simpler scaffold suggest distinct pharmacokinetic profiles compared to the patent’s bulkier pyrazolo-pyrimidine derivatives.

- Thiadiazole’s electron-deficient nature may enhance binding to enzymes or receptors compared to thiophene’s aromaticity .

Comparison with Sulfur-Containing Bioactive Compounds

highlights sulforaphane, a glucosinolate-derived compound in broccoli, which inhibits cartilage-degrading enzymes. While structurally dissimilar, both compounds emphasize sulfur’s role in bioactivity. Sulforaphane’s success in preclinical osteoarthritis models suggests that thiadiazole-based molecules like the target compound could be explored for joint-related therapies, though direct evidence is lacking .

Hypothetical Physicochemical Data :

- Solubility : Moderate in polar solvents (due to furan and thiadiazole).

- Stability: Thiadiazole’s aromaticity may enhance thermal stability compared to non-aromatic analogues.

Biological Activity

The compound (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(furan-3-yl)methanone represents a novel heterocyclic structure that combines the pharmacologically significant motifs of thiadiazole and furan. These components have been associated with a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the following steps:

- Formation of Thiadiazole Derivative : The initial step involves synthesizing the thiadiazole core through the reaction of appropriate hydrazine derivatives with carbon disulfide.

- Piperidine Linkage : The piperidine ring is introduced via nucleophilic substitution reactions.

- Furan Integration : Finally, the furan moiety is added to create the complete structure through acylation or similar methods.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Research has demonstrated that compounds containing thiadiazole and furan rings exhibit significant anticancer properties. For instance, studies have shown that derivatives of 1,3,4-thiadiazoles possess IC50 values in the low micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) . The integration of the furan ring enhances these effects due to its ability to interact with cellular targets involved in tumor proliferation.

Antimicrobial Activity

Compounds featuring thiadiazole moieties have been reported to exhibit broad-spectrum antimicrobial activity. In vitro studies indicate that derivatives can inhibit bacterial growth effectively against strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Activity

Thiadiazole derivatives also show promise in anti-inflammatory applications. A study indicated that compounds similar to this compound significantly reduce inflammation markers in animal models . This effect is attributed to their ability to inhibit pro-inflammatory cytokines.

Case Studies

- Case Study on Anticancer Efficacy : A recent investigation evaluated a series of thiadiazole-furan hybrid compounds against HepG2 liver carcinoma cells. Among them, the compound under discussion exhibited superior cytotoxicity compared to standard chemotherapeutics like doxorubicin .

- In Vivo Anti-inflammatory Study : An experimental model assessed the anti-inflammatory effects of a related thiadiazole derivative in mice subjected to carrageenan-induced paw edema. Results indicated a significant reduction in edema compared to control groups .

Q & A

Q. What are the recommended synthetic routes for (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(furan-3-yl)methanone, and how can reaction conditions be optimized?

The synthesis of thiadiazole-containing compounds often involves cyclization or substitution reactions. For example, 1,3,4-thiadiazole derivatives can be synthesized via condensation of thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions . To optimize yields:

- Use glacial acetic acid as a solvent for cyclization due to its ability to stabilize intermediates.

- Monitor reaction progress with TLC (e.g., ethyl acetate/hexane 3:7) to avoid over-reaction or side products.

- Reflux times should be adjusted based on substituent reactivity; electron-withdrawing groups may require extended heating (e.g., 2–6 hours) .

Q. How can spectroscopic methods (NMR, IR) resolve ambiguities in structural confirmation of this compound?

- NMR : Compare experimental and NMR chemical shifts with computational predictions (e.g., using Gaussian or ACD/Labs). For example, the furan-3-yl methanone group typically shows a carbonyl peak at ~170–175 ppm in NMR, while thiadiazole protons appear deshielded (δ 8.5–9.5 ppm) .

- IR : Confirm the presence of key functional groups (e.g., C=O stretch at ~1650–1700 cm, C-O-C stretch for furan at ~1250 cm) .

Q. What purification techniques are most effective for isolating this compound?

- Recrystallization : Use ethanol or DMF/EtOH (1:1) mixtures for high-purity crystals. Ethanol is preferred for removing unreacted starting materials .

- Column Chromatography : Optimize eluent polarity (e.g., gradient from hexane to ethyl acetate) to separate thiadiazole and piperidine derivatives .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450). The thiadiazole and furan moieties may engage in π-π stacking or hydrogen bonding, as seen in similar compounds .

- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes, focusing on RMSD and binding free energy (MM/PBSA) .

Q. What experimental design considerations are critical for assessing the compound’s stability under varying pH and temperature?

- pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours. Monitor degradation via HPLC with a C18 column (acetonitrile/water gradient) .

- Thermal Stability : Use TGA/DSC to identify decomposition temperatures. Avoid storage above 25°C, as organic degradation accelerates with temperature .

Q. How can contradictions in bioactivity data across studies be resolved?

- Dose-Response Analysis : Use Hill plots to determine EC values across multiple assays (e.g., antimicrobial vs. anticancer screens). Inconsistent results may arise from assay-specific interference (e.g., thiadiazole quenching fluorescence in fluorometric assays) .

- Metabolite Profiling : Employ LC-MS to identify active metabolites that may contribute to observed effects .

Methodological Challenges & Solutions

Q. How to address low solubility in aqueous media during in vitro assays?

Q. What strategies mitigate batch-to-batch variability in synthesis?

- Quality Control : Implement in-process checks (e.g., FTIR for intermediate verification) and standardize catalyst concentrations (e.g., 10 mol% for Pd/C hydrogenation) .

- DoE Optimization : Apply factorial design (e.g., varying temperature, solvent ratio) to identify critical parameters affecting yield and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.